Agerafenib

Catalog No.
S001997
CAS No.
1188910-76-0
M.F
C₂₄H₂₂F₃N₅O₅
M. Wt
517.47
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agerafenib

CAS Number

1188910-76-0

Product Name

Agerafenib

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Molecular Formula

C₂₄H₂₂F₃N₅O₅

Molecular Weight

517.47

InChI

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33)

InChI Key

DKNUPRMJNUQNHR-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F

Synonyms

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Description

B-Raf is a MAP kinase kinase kinase, which functions downstream of Ras family GTPases to activate MEK1/2 and ERK1/2 signaling. Mutations of B-Raf, particularly at Val600, are common in melanomas and melanocytic nevi. CEP-32496 is a potent inhibitor of B-RafV600E (Kd = 14 nM in an in vitro binding assay). It blocks B-RafV600E-dependent phosphorylation of MEK in human melanoma A375 and colorectal cancer COLO 205 cells (IC50s = 78 and 60 nM, respectively). CEP-32496 binds kinases other than B-Raf but displays selective cytotoxicity for cells expressing B-RafV600E. It displays good oral bioavailability in rats, dogs, and monkeys and has single oral dose pharmacodynamics inhibition of both pMEK and pERK in B-RafV600E colon carcinoma xenografts in nude mice.
Highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E
CEP-32496 is a highly potent inhibitor of BRAF(V600E/WT) and c-Raf with Kd of 14 nM/36 nM and 39 nM, also potent to Abl-1, c-Kit, Ret, PDGFRβ and VEGFR2, respectively; insignificant affinity for MEK-1, MEK-2, ERK-1 and ERK-2. IC50 value: 14 nM/36 nM(Kd,BRAF(V600E/WT) ); 39 nM (Kd,C-Raf)Target: B-Raf/C-RafCEP-32496 is a potent BRAF inhibitor in an in vitro binding assay for mutated BRAF(V600E) (K(d) BRAF(V600E) = 14 nM) and in a mitogen-activated protein (MAP)/extracellular signal-regulated (ER) kinase (MEK) phosphorylation (pMEK) inhibition assay in human melanoma (A375) and colorectal cancer (Colo-205) cell lines (IC = 78 and 60 nmol/L). In vitro, CEP-32496 has multikinase binding activity at other cancer targets of interest; however, it exhibits selective cellular cytotoxicity for BRAF(V600E) versus wild-type cells.

Mechanism of Action

Agerafenib works by blocking multiple signaling pathways involved in tumor growth and angiogenesis (formation of new blood vessels). It targets specific enzymes known as kinases, which are involved in cell proliferation, survival, and migration. By inhibiting these kinases, Agerafenib disrupts these processes and hinders tumor progression [].

Several kinases are targeted by Agerafenib, including VEGFR (vascular endothelial growth factor receptor), PDGFR (platelet-derived growth factor receptor), FGFR (fibroblast growth factor receptor), and RAF kinases []. This multi-targeted approach aims to disrupt tumor growth at different points, potentially making it more effective than therapies targeting a single pathway.

Efficacy in Cancer Treatment

A significant area of scientific research on Agerafenib involves its effectiveness in treating different types of cancer. Here are some specific examples:

  • Metastatic Colorectal Cancer (mCRC): Clinical trials have shown that Agerafenib can improve progression-free survival (time to disease worsening) in patients with mCRC who have already undergone standard therapies [].
  • Gastrointestinal Stromal Tumors (GIST): Research suggests that Agerafenib may be beneficial for patients with GIST that has progressed after treatment with imatinib, another targeted therapy [].
  • Other Cancers: Studies are ongoing to explore the potential benefits of Agerafenib in treating other cancers, such as hepatocellular carcinoma (liver cancer) and advanced pancreatic cancer [, ].

XLogP3

5

Appearance

Assay:≥95%A crystalline solid

Wikipedia

Agerafenib

Dates

Modify: 2023-08-15
[1]. James J, Ruggeri B, Armstrong RC, et al. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity. Mol Cancer Ther. 2012 Apr;11(4):930-41.
[2]. Rowbottom MW, Faraoni R, Chao Q, et al. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. J Med Chem. 2012 Feb 9;55(3):1082-105.

Explore Compound Types